BenchChemオンラインストアへようこそ!

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

Covalent inhibitor Michael acceptor Kinase warhead

Select this 168.24 Da acrylamide-piperidine fragment for its orthogonal reactivity: the acrylamide warhead covalently targets cysteine residues (validated in FDA-approved zanubrutinib scaffold), while the free aminomethyl group enables single-step amide coupling with linkers—no protection/deprotection needed. Ideal for covalent kinase inhibitor libraries (BTK Cys481, EGFR Cys797, JAK3 Cys909), PROTAC warhead attachment, ABPP probe construction, and TG2 inhibitor development. Supplied as ≥98% free base; GHS07 warning; store at 2–8°C under nitrogen.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B7861273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)CN
InChIInChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
InChIKeyPSRWOCLYIBJRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one – Chemical Identity and Procurement-Stage Characterization


1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1247169-68-1; IUPAC: (1-acryloyl-4-piperidinyl)methanamine) is a low-molecular-weight (168.24 g·mol⁻¹) acrylamide-piperidine hybrid that integrates three functional elements within a single scaffold: an electrophilic α,β-unsaturated carbonyl (acrylamide warhead), a basic secondary amine (aminomethyl group), and a saturated piperidine heterocycle . This compound is supplied as the free base (≥97% purity) or as the hydrochloride salt (≥95% purity) and is classified as a hazardous research chemical (GHS07 warning; H302, H315, H319, H335) requiring storage at 2–8 °C under nitrogen protection from light . The acryloyl-piperidine substructure is the same covalent pharmacophore found in the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib, where it acts as a Michael acceptor targeting Cys481 [1].

Why In-Class Piperidine-Acrylamide Building Blocks Cannot Substitute 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one


In-class compounds bearing a piperidine-acrylamide scaffold are not mutually interchangeable because three structural determinants—the position of the aminomethyl substituent, the nature of the N-acyl group, and the heterocyclic core itself—dictate orthogonal reactivity profiles. Replacing the acrylamide with an acetyl group (e.g., 1-[4-(aminomethyl)piperidin-1-yl]ethanone, CAS 77445-06-8) eliminates the α,β-unsaturated electrophile entirely, abolishing the capacity for covalent cysteine capture that makes this scaffold valuable as a kinase-inhibitor warhead [1]. Shifting the aminomethyl group from the 4-position to the 3-position alters the exit vector of the primary amine, which controls the geometry of subsequent derivatization and the trajectory of the warhead toward target nucleophiles [2]. Even compounds sharing the same molecular formula (C₉H₁₆N₂O), such as N-(trans-4-aminocyclohexyl)acrylamide, differ in pKₐ, ring conformational flexibility, and hydrogen-bonding capacity because the piperidine endocyclic nitrogen is absent from the cyclohexane analogue [3]. The quantitative evidence below substantiates why these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one Against Closest Analogs


Covalent Warhead Integrity: Acrylamide vs. Acetyl Analogue – Electrophilic Reactivity Comparison

The acrylamide moiety of 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one provides a Michael-acceptor electrophile capable of forming irreversible thioether adducts with catalytic cysteine residues, a functionality completely absent in the acetyl analogue 1-[4-(aminomethyl)piperidin-1-yl]ethanone (CAS 77445-06-8). In the 4-aminopiperidine transglutaminase 2 (TG2) inhibitor series, the minimal acrylamide-bearing compound (1) achieved a TG2 IC₅₀ of 0.11 μM, whereas structural modifications that saturate or replace the α,β-unsaturated system resulted in a 30-fold or greater loss of inhibitory potency, confirming that the acrylamide is the essential pharmacophoric element for covalent target engagement [1]. The acetyl analogue, lacking the conjugated double bond, cannot undergo Michael addition and therefore lacks this mechanism-based activity entirely.

Covalent inhibitor Michael acceptor Kinase warhead

Regiochemical Control of Amine Exit Vector: 4-Aminomethyl vs. 3-Aminomethyl Substitution for Kinase Inhibitor Design

The 4-aminomethyl substitution pattern of 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one directs the primary amine along a vector that positions derivatizing groups toward the solvent-exposed region of the target protein when the acrylamide engages the ATP-binding pocket cysteine, a geometry validated in the design of BTK and JAK3 inhibitors [1]. The 3-aminomethyl regioisomer (1-[3-(aminomethyl)piperidin-1-yl]prop-2-en-1-one) projects the amine at a different angle, altering the trajectory of any attached ligand and potentially compromising the fit within the binding site. In the RU-2756505-C1 patent family, only 4-substituted piperidine derivatives yielded potent dual JAK3/BTK inhibition, with the 4-position geometry enabling simultaneous occupancy of the adenine pocket and the adjacent hydrophobic region [1]. Although no published head-to-head IC₅₀ comparison between the 4- and 3-aminomethyl regioisomers is available, the exclusive selection of 4-substituted scaffolds in the optimized clinical candidates zanubrutinib and ibrutinib provides strong inferential support for the superiority of the 4-position geometry [2].

Kinase inhibitor Structure-activity relationship Piperidine regiochemistry

Piperidine vs. Cyclohexyl Core: Endocyclic Basicity and Solubility Differentiation

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one and N-(trans-4-aminocyclohexyl)acrylamide (CAS 1841106-03-3) share the identical molecular formula (C₉H₁₆N₂O) and molecular weight (168.24 g·mol⁻¹), yet differ critically in the heteroatom content of the ring scaffold. The piperidine ring of the target compound contains an endocyclic tertiary amine that, even when partially attenuated by the adjacent N-acryloyl group, retains sufficient basicity (calculated pKₐ ~7.5–8.5 for the conjugate acid of N-acylpiperidine) to be protonated under physiological or mildly acidic conditions, enhancing aqueous solubility and enabling salt formation. The cyclohexyl analogue lacks this endocyclic nitrogen, resulting in a more lipophilic and less water-soluble scaffold with a different hydrogen-bonding profile . Experimental solubility data from the Chemscene product specification for the target compound reports a calculated LogP of 0.37 and topological polar surface area (TPSA) of 46.33 Ų, consistent with moderate aqueous solubility; the cyclohexyl analogue, by contrast, is expected to exhibit a LogP approximately 0.8–1.2 units higher based on the replacement of the piperidine nitrogen with a methylene group .

Physicochemical property Solubility Drug-likeness

Free Primary Amine as a Modular Derivatization Handle: Comparison with N-Substituted Acryloyl Piperidines

The free aminomethyl group (-CH₂NH₂) of 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one provides a primary amine handle that can be directly coupled to carboxylic acids (amide bond formation), sulfonyl chlorides (sulfonamides), isocyanates (ureas), or aldehydes (reductive amination) without requiring a deprotection step. This contrasts with the Boc-protected analogue 4-(N-Boc-aminomethyl)piperidine (CAS 140645-23-4), which requires TFA-mediated deprotection prior to further functionalization, introducing an additional synthetic step and potential for acrylamide degradation under acidic conditions . In the context of PROTAC (proteolysis-targeting chimera) synthesis, the free amine allows direct conjugation of the acrylamide warhead to E3 ligase ligands through a single amidation step, whereas the acetyl analogue 1-[4-(aminomethyl)piperidin-1-yl]ethanone would necessitate orthogonal protection strategies due to absence of the acrylamide . The combination of a free amine and an intact acrylamide in a single, low-molecular-weight scaffold (MW 168.24) is uncommon among commercially available building blocks, positioning this compound for efficient one-step diversification in focused library synthesis .

Building block Derivatization PROTAC linker

Plasma Stability Advantage of the Acrylamide Warhead: Non-Reactivity with Glutathione

A key concern with acrylamide-based covalent inhibitors is the potential for non-specific conjugation to abundant biological nucleophiles such as glutathione (GSH), which can lead to rapid systemic clearance and off-target toxicity. In the 4-aminopiperidine TG2 inhibitor series, compound 8a—which shares the acrylamide-piperidine core with 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one—showed no evidence of glutathione conjugation over a period of 120 hours in vitro and exhibited a plasma half-life exceeding 24 hours in mouse plasma [1]. This contrasts with earlier-generation acrylamide inhibitors (e.g., compound 1), which suffered from rapid plasma degradation (half-life <1 h) due to aniline-related metabolic liabilities rather than intrinsic acrylamide reactivity [1]. The absence of GSH adduct formation indicates that the electronic environment of the acrylamide in the 4-aminopiperidine scaffold is sufficiently attenuated to avoid indiscriminate thiol reactivity while retaining the capacity for specific active-site cysteine engagement, a balance critical for translating in vitro potency to in vivo efficacy [1].

Plasma stability Glutathione conjugation ADME

Procurement-Driven Application Scenarios for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one


Covalent Kinase Inhibitor Fragment Library Design

For medicinal chemistry teams constructing focused fragment libraries targeting kinases with a cysteine at the gatekeeper position (e.g., BTK Cys481, EGFR Cys797, JAK3 Cys909), 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one provides a minimal acrylamide warhead fragment that can be directly diversified at the aminomethyl handle. The inclusion of both the electrophilic warhead and the primary amine coupling site within a 168.24 Da scaffold maximizes synthetic efficiency: one-step amide bond formation with carboxylic acid-bearing heterocycles yields elaborated inhibitors without protection/deprotection sequences . The scaffold's validated geometry in FDA-approved zanubrutinib reduces the probability of geometric incompatibility with the target ATP-binding cleft compared to regioisomeric 3-aminomethyl or saturated cyclohexyl analogues [1].

PROTAC Warhead-Linker Precursor Synthesis

The orthogonal reactivity of the acrylamide (Michael acceptor for cysteine engagement) and the aminomethyl group (nucleophile for linker attachment) makes this compound suitable as a covalent warhead precursor in PROTAC design. The free amine can be directly acylated with a bifunctional linker bearing a terminal carboxylic acid, condensing warhead installation and linker attachment into a single synthetic operation. This contrasts with acetylated or Boc-protected analogues, which require additional steps to unmask the amine or fail to provide the covalent mechanism . The documented absence of glutathione adduct formation in the 4-aminopiperidine scaffold further supports its suitability for intracellular PROTAC applications where non-specific thiol reactivity must be minimized [2].

Activity-Based Protein Profiling (ABPP) Probe Core

The acrylamide-piperidine scaffold can serve as the reactive electrophile core in ABPP probes for profiling cysteine-reactive enzymes in complex proteomes. The aminomethyl handle allows attachment of a fluorescent reporter or biotin affinity tag via simple amidation, generating a functional probe in a single conjugation step. The low molecular weight and moderate LogP (0.37) of the parent compound facilitate aqueous solubility of the resulting probe, reducing non-specific binding artefacts associated with more lipophilic warheads . The validated plasma stability of the scaffold also supports its use in ex vivo or in situ labeling experiments where probe persistence is required [2].

Transglutaminase 2 Selective Inhibitor Optimization

For research programs targeting tissue transglutaminase 2 (TG2) in Huntington's disease or Celiac disease models, 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one provides the core 4-aminopiperidine-acrylamide pharmacophore that achieved TG2 IC₅₀ values of 0.11–0.28 μM in the lead optimization series reported by Schenck et al. [2]. The free aminomethyl group enables systematic exploration of the lipophilic pocket via amide or sulfonamide derivatization, the same strategy that yielded sub-micromolar TG2 inhibitors with >24-h plasma half-life and selectivity over TG1, TG3, TG6, and FXIIIa [2]. Starting from this building block rather than a fully elaborated inhibitor allows independent optimization of the warhead and the binding moiety, accelerating structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.